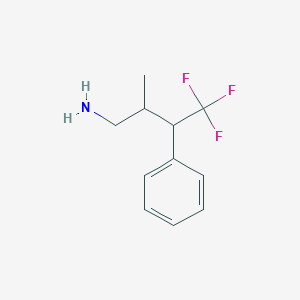

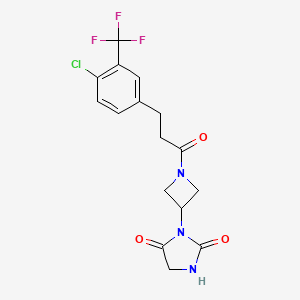

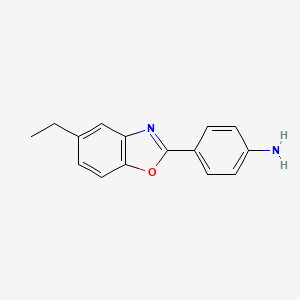

![molecular formula C14H8ClNO2S B2579894 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one CAS No. 294849-63-1](/img/structure/B2579894.png)

3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one, also known as CBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CBT is a thiazole derivative that has shown promising results in a variety of studies, including its use as a fluorescent probe for imaging and its potential as an anti-tumor agent.

Scientific Research Applications

Synthesis and Biological Activities

- Benzo[b]thiophene and its derivatives, including those related to benzo[d]thiazol-2(3H)-one, are pivotal in medicinal chemistry due to their wide range of pharmacological properties. They have been synthesized and characterized for potential antibacterial, antifungal, and anti-inflammatory activities. These molecules show promise in developing new therapeutics due to their potent biological activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

Material Science and Organic Electronics

- Benzo[d][1,2,3]thiadiazole (BT) and its isomers are crucial in the creation of organic semiconductors. These electron-deficient heterocycles are used in various optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics. The implementation of these compounds in copolymers has demonstrated significant improvements in device performance, showcasing their utility in advancing organic electronics (Chen et al., 2016).

Corrosion Inhibition

- Thiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. These compounds offer a protective layer on metal surfaces, significantly reducing corrosion rates and demonstrating the potential for industrial applications in corrosion protection (Yadav, Sharma, & Kumar, 2015).

Chemoselective Synthesis and Catalysis

- Novel methodologies have been developed for the synthesis of heterocyclic compounds, including the use of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one. These approaches offer advancements in the chemoselective synthesis of complex molecules, providing new avenues for drug discovery and development (Inkaya, 2018).

Fluorescent Chemosensors

- The design and synthesis of fluorescent chemosensors based on pyrazoline derivatives, including those incorporating benzo[d]thiazol-2-yl groups, have been explored for the selective detection of metal ions such as Fe3+. These compounds exhibit significant potential for applications in environmental monitoring and biochemical assays (Khan, 2020).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological effects and are being explored as potential anticancer and anti-inflammatory agents .

Mode of Action

It’s known that benzothiazole derivatives can interact with various targets leading to changes in cellular processes .

Biochemical Pathways

The compound 3-(2-chlorobenzoyl)benzo[d]thiazol-2(3H)-one may affect several biochemical pathways. Chronic inflammation is increasingly recognized as a critical factor in cancer development, and benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They may affect the pathways involving key inflammatory cytokines like IL-6 and TNF-α .

Result of Action

Benzothiazole derivatives have been reported to exhibit significant inhibitory activity against certain types of cancer cells .

Action Environment

Factors such as temperature and solvent can affect the synthesis of benzothiazole derivatives .

properties

IUPAC Name |

3-(2-chlorobenzoyl)-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-6-2-1-5-9(10)13(17)16-11-7-3-4-8-12(11)19-14(16)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWAASKSJSMWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C3=CC=CC=C3SC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

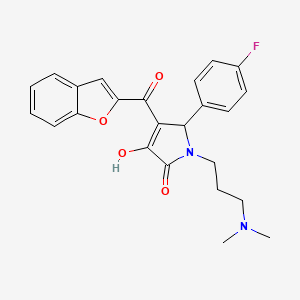

![4-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2579813.png)

![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)